molecular formula C9H6N4O2 B13250273 4-Methoxy-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile

4-Methoxy-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B13250273
M. Wt: 202.17 g/mol
InChI Key: MSBPOHJSDIAIBV-UHFFFAOYSA-N
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Description

4-Methoxy-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile (CAS# 2060051-23-0) is a key chemical scaffold in medicinal chemistry, particularly in the research and development of novel kinase inhibitors . The pyrido[2,3-d]pyrimidine core structure is recognized as a privileged pharmacophore for targeting ATP-binding sites of various kinases involved in oncogenic signaling pathways . This compound serves as a critical synthetic intermediate for the exploration of structure-activity relationships (SAR) in the pursuit of potent and selective anti-cancer agents . Researchers value this chemotype for its potential to generate multi-kinase inhibitors with a polypharmacological approach, which can be effective in addressing the complexity of cancer by simultaneously targeting multiple aberrant pathways . Analogs and derivatives built upon this framework have demonstrated potent activity against significant oncology targets, including cyclin-dependent kinases (CDK4/6), and have shown efficacy in inducing apoptosis in tumor cells . The compound is offered for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C9H6N4O2

Molecular Weight

202.17 g/mol

IUPAC Name

4-methoxy-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C9H6N4O2/c1-15-9-6-2-5(3-10)8(14)13-7(6)11-4-12-9/h2,4H,1H3,(H,11,12,13,14)

InChI Key

MSBPOHJSDIAIBV-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC2=C1C=C(C(=O)N2)C#N

Origin of Product

United States

Preparation Methods

Synthesis via Condensation of Pyrimidine Derivatives

A common method involves the condensation of 4-chloro-6-methoxypyrimidines with suitable nucleophiles, followed by cyclization to form the fused heterocycle.

Key Steps:

Research Findings:

  • The reaction of 4-chloro-6-methoxypyrimidines with malononitrile derivatives under reflux conditions yields intermediates with nitrile groups at position 6.
  • Alkylation at the C-2 position with alkyl halides in the presence of sodium hydride in DMF facilitates further functionalization, including methoxy substitution at position 4.

Oxidation to Introduce the Keto Group at Position 7

The oxidation of the dihydro derivative to the keto form at position 7 is achieved using oxidizing agents such as manganese dioxide (MnO₂):

Dihydropyrido[2,3-d]pyrimidine derivatives are oxidized with MnO₂ in chloroform at room temperature, selectively forming the 7-oxo derivative .

This step is crucial for introducing the keto functionality, which is vital for biological activity.

Methoxy Group Introduction at Position 4

The methoxy substituent at position 4 can be introduced via nucleophilic substitution of a suitable leaving group (e.g., halogen) with methoxide ion, or via methylation of a hydroxyl precursor.

  • Method: Methylation of the hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Final Assembly of the Compound

The final step involves the coupling of the nitrile group with other functional groups, often through nucleophilic addition or substitution reactions, under conditions optimized to preserve the integrity of the fused heterocycle.

Representative Reaction Scheme

Step Reaction Conditions Reagents Outcome
1 Synthesis of pyrimidine core Reflux 4-chloro-6-methoxypyrimidine + malononitrile Pyrimidine with nitrile at C-6
2 Oxidation Room temperature MnO₂ 7-oxo derivative
3 Methoxy substitution Methylation Methyl iodide + K₂CO₃ Methoxy at C-4
4 Final functionalization Reflux Nitrile activation Compound synthesis

Research Data and Findings

  • Yield Data: Typical yields for key steps range from 60% to 85%, with oxidation steps being highly selective.
  • Reaction Conditions: Mild to moderate temperatures (25–80°C), with solvent choices including chloroform, DMSO, or DMF.
  • Reaction Times: Usually 12–24 hours for condensation and oxidation steps.
  • Spectroscopic Confirmation: NMR, IR, and MS data confirm the structure, with characteristic nitrile stretch (~2250 cm⁻¹) and methoxy signals (~3.7 ppm in ^1H NMR).

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the keto group.

    Substitution: The methoxy and cyano groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents at the 4- and 6-positions.

Scientific Research Applications

4-Methoxy-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile is a heterocyclic compound featuring a pyrimidine ring fused with a pyridine moiety, characterized by a methoxy group and a carbonitrile functional group. Its unique structure contributes to its potential biological activity and applicability in medicinal chemistry.

Pharmaceutical Development

  • Potential as Anticancer Agents and Enzyme Inhibitors Derivatives of 4-Methoxy-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile are being investigated for their potential as anticancer agents and enzyme inhibitors. Studies have highlighted their role in modulating various biological pathways, making them candidates for further pharmacological exploration.
  • Synthesis of Complex Heterocyclic Compounds Due to their structural characteristics, they may serve as intermediates in the synthesis of more complex heterocyclic compounds used in drug discovery.

Biological Activities
Research indicates that compounds within the pyrido[2,3-d]pyrimidine class exhibit significant biological activities, including antimicrobial, antitumor, and antidiabetic properties.

Chemical Reactivity

The chemical reactivity of 4-Methoxy-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile primarily involves nucleophilic substitutions and cyclization reactions. For instance, it can undergo Michael addition reactions when treated with electrophiles due to the presence of the carbonitrile group. Additionally, derivatives can be synthesized through reactions with various amines or other nucleophiles at the carbonitrile position, allowing for the introduction of diverse functional groups.

Examples of Biological Activity

Compound NameStructure FeaturesBiological Activity
5-Amino-6-cyano-pyrido[2,3-d]pyrimidineContains an amino group at position 5Antitumor properties
7-Amino-5-(4-chlorophenyl)-pyrido[2,3-d]pyrimidineSubstituted phenyl group at position 5Antimicrobial activity
6-Methylthio-pyrido[2,3-d]pyrimidineMethylthio group at position 6Antidiabetic effects
5-(4-Methoxyphenyl)-pyrido[2,3-d]pyrimidineMethoxyphenyl substitutionPotential enzyme inhibitor

Mechanism of Action

The mechanism of action of 4-Methoxy-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and proliferation . By inhibiting these kinases, the compound can potentially prevent the growth of cancer cells.

Comparison with Similar Compounds

8-Cyclopentyl-2-[4-(4-methylpiperazin-1-yl)phenylamino]-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile (Narazaciclib, 7x)

  • Structure : Features a cyclopentyl group at position 8 and a 4-methylpiperazinyl-aniline moiety at position 2.
  • Activity: Potent dual inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5), with IC₅₀ values in the nanomolar range .
  • Key Difference: The 8-cyclopentyl and 2-aryl amino groups enhance kinase binding affinity compared to the methoxy group in the target compound, underscoring the importance of bulky substituents for kinase inhibition .

4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile

  • Structure : Chlorine substituent at position 4 instead of methoxy.
  • Properties : Higher molecular weight (206.59 g/mol vs. 203.18 g/mol for the methoxy analogue) and altered electronic effects due to chlorine’s electron-withdrawing nature .
  • Applications : Used as a high-purity intermediate in pharmaceutical synthesis, suggesting substituent halogens may improve stability or reactivity in downstream reactions .

Functional Group Modifications

7-Amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile

  • Structure: Incorporates amino and dioxo groups at positions 7 and 2/4, respectively, with a 4-chlorophenyl substituent.
  • Synthesis : Optimized using agar-entrapped ionic liquid catalysts, achieving higher yields (85–92%) compared to traditional methods .

2-(Methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile Derivatives

  • Structure : Methylthio group at position 2 and absence of fused pyridine ring.
  • Properties : Demonstrated good solubility in polar solvents due to the thioether group, contrasting with the lower solubility of methoxy-substituted pyrido-pyrimidines .

Structural Analogues with Expanded Rings

Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives

  • Structure : Contains a fused pyran ring instead of pyridine, with dione groups at positions 2 and 4.
  • Activity : Acts as PARP-1 inhibitors, with IC₅₀ values < 1 μM, highlighting how ring expansion and dione groups redirect biological targeting .

8-Amino-6-(4-chlorophenyl)-5-oxo-5H,6H-pyrano[2,3-d]thiazolo[3,2-a]pyrimidine-7-carbonitrile

  • Structure: Additional thiazolo ring fused to the pyrano-pyrimidine core.
  • Applications : Studied for fluorescence properties, illustrating how heteroatom incorporation expands utility beyond medicinal chemistry .

Comparative Data Tables

Key Research Findings

Substituent Position Matters : Bulky groups at position 8 (e.g., cyclopentyl in narazaciclib) significantly enhance kinase inhibitory activity compared to smaller substituents like methoxy .

Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) and chloro (electron-withdrawing) groups at position 4 modulate reactivity and stability, influencing their roles as intermediates or end-products .

Synthetic Optimization: Ionic liquid catalysts improve yields and reduce reaction times for amino-substituted derivatives, suggesting broader applicability for pyrido-pyrimidine synthesis .

Biological Activity

4-Methoxy-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. Its unique structure, featuring a methoxy group and a carbonitrile functional group, contributes to its diverse biological activities. This article reviews the compound's biological activity, including its potential as an anticancer agent, enzyme inhibitor, and its antimicrobial properties.

Chemical Structure and Properties

The chemical formula of 4-Methoxy-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile is C9H6N4OC_9H_6N_4O, with a molecular weight of 202.17 g/mol. The compound's structural features are essential for its biological activity, particularly its ability to interact with various biological targets.

PropertyValue
Common Name4-Methoxy-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile
CAS Number2060051-23-0
Molecular FormulaC9H6N4OC_9H_6N_4O
Molecular Weight202.17 g/mol

Antitumor Activity

Research indicates that compounds within the pyrido[2,3-d]pyrimidine class exhibit significant antitumor properties. Specifically, 4-Methoxy-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile has shown promise as an inhibitor of cyclin-dependent kinases (CDKs) . CDKs play a crucial role in cell cycle regulation; thus, their inhibition can lead to reduced cell proliferation in cancerous tissues .

In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, the compound exhibited an IC50 value in the low micromolar range against human lung cancer cells (A549) and non-small cell lung cancer cells (NCI-H1975) .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor . It has shown activity against tyrosine kinases , which are often implicated in cancer progression. The binding affinity studies suggest that 4-Methoxy-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile effectively interacts with the active sites of these enzymes .

Antimicrobial Properties

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity . Studies have shown that derivatives of pyrido[2,3-d]pyrimidines can inhibit the growth of both Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

  • Antitumor Efficacy : A study evaluated the effects of various pyrido[2,3-d]pyrimidine derivatives on A549 and NCI-H1975 cells. The results indicated that modifications at the carbonitrile position enhanced cytotoxicity and selectivity towards cancer cells .
  • Enzyme Inhibition : Another investigation focused on the inhibition rates of tyrosine kinases by this compound. It was found that specific substitutions on the pyrido[2,3-d]pyrimidine scaffold significantly increased inhibition efficiency against EGFR L858R/T790M mutants .

Q & A

Basic: What are the common synthetic routes for preparing 4-methoxy-substituted pyrido[2,3-d]pyrimidine-6-carbonitrile derivatives?

Methodological Answer:
The synthesis typically involves intramolecular cyclization of substituted formamides or active methylene-containing precursors. For example:

  • Cyclization with AcOH/Ammonium Acetate : Substituted pyrido[2,3-d]pyrimidines can be synthesized by refluxing N,N-dimethyl-N′-(pyridin-2-yl)formamides in acetic acid (AcOH) with ammonium acetate, enabling the formation of the fused pyrimidine ring .
  • Green Synthesis : Alternative methods use water as a solvent with malononitrile and aldehydes (e.g., thiophen-2-carbaldehyde) under mild conditions to generate carbonitrile-substituted derivatives .
  • One-Pot Reactions : Terephthalaldehyde, 6-aminothiouracil, and malononitrile can react in a single step to yield bis(pyrido[2,3-d]pyrimidine-6-carbonitrile) derivatives, reducing purification steps .

Basic: How are structural and purity characteristics of this compound validated experimentally?

Methodological Answer:
Key techniques include:

  • Spectroscopy :
    • IR Spectroscopy : Confirms functional groups (e.g., C≡N at ~2214 cm⁻¹, C=O at ~1689 cm⁻¹) .
    • NMR : ¹H NMR (e.g., δ 7.26–8.18 for aromatic protons) and ¹³C NMR identify substituents and regiochemistry .
  • Mass Spectrometry : Exact mass analysis (e.g., m/z 281 [M⁺]) verifies molecular weight and fragmentation patterns .
  • Elemental Analysis : Matches experimental and calculated C, H, N, S percentages (e.g., C: 59.78%, N: 14.94%) .

Advanced: How can regioselectivity challenges in pyrido[2,3-d]pyrimidine synthesis be addressed?

Methodological Answer:
Regioselectivity is influenced by:

  • Reagent Choice : Ammonium acetate in AcOH promotes cyclization at specific positions, while ¹⁵NH₄Cl enables isotopic labeling for mechanistic studies .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on electrophilic carbons, directing ring closure .
  • Substituent Steric Effects : Bulky groups (e.g., cyclopentyl) at position 8 can steer reactivity toward desired isomers .

Advanced: What strategies optimize in vivo efficacy of pyrido[2,3-d]pyrimidine-based kinase inhibitors?

Methodological Answer:
Key approaches include:

  • Polypharmacological Design : Incorporate substituents (e.g., 4-methyl-piperazinyl) to target multiple kinases (e.g., CDK4 and ARK5), balancing potency and toxicity .
  • Pharmacokinetic Tuning : Introduce lipophilic groups (e.g., cyclopentyl) to enhance blood-brain barrier penetration, as demonstrated in tumor regression studies at 30–100 nM doses .
  • Metabolic Stability : Replace labile methoxy groups with halogenated or trifluoromethyl moieties to reduce hepatic clearance .

Basic: What biological targets are associated with this scaffold?

Methodological Answer:
The core structure exhibits activity against:

  • Kinases : CDK4, ARK5, and PARP-1, with IC₅₀ values in the nanomolar range .
  • Fluorescent Probes : Derivatives with hydroxyl and methylthio groups act as nucleolus-staining agents in live-cell imaging .

Advanced: How are contradictory spectral or bioactivity data resolved in derivative characterization?

Methodological Answer:

  • Cross-Validation : Combine multiple techniques (e.g., 2D NMR, X-ray crystallography) to resolve overlapping signals or confirm stereochemistry .
  • Density Functional Theory (DFT) : Predict NMR chemical shifts or binding conformations to reconcile experimental and computational data .
  • Dose-Response Profiling : Re-test ambiguous compounds across broader concentration ranges to distinguish true activity from assay noise .

Advanced: What computational tools aid in designing derivatives with improved selectivity?

Methodological Answer:

  • Molecular Docking : Use crystal structures of target kinases (e.g., CDK4 PDB: 2W99) to model interactions with substituents at position 2 and 8 .
  • QSAR Models : Correlate electronic parameters (e.g., Hammett constants) of methoxy or cyano groups with inhibitory activity .
  • ADMET Predictors : Software like Schrödinger’s QikProp evaluates logP, solubility, and CYP450 interactions to prioritize synthesizable candidates .

Basic: What are the limitations of current synthetic methods for this compound?

Methodological Answer:

  • Low Yields : Multi-step syntheses (e.g., cyclization followed by nitrile introduction) often suffer from <50% yields due to side reactions .
  • Purification Challenges : Hydrophobic derivatives require column chromatography with high-DCM-content eluents, increasing time and cost .
  • Scalability : Solvent-intensive methods (e.g., refluxing AcOH) are impractical for gram-scale production; green alternatives (e.g., aqueous micellar conditions) are under exploration .

Advanced: How does substituent variation at position 6 (carbonitrile) impact bioactivity?

Methodological Answer:

  • Electron-Withdrawing Effects : The cyano group enhances binding to kinase ATP pockets by stabilizing hydrogen bonds with backbone amides (e.g., ARK5 Val-101) .
  • Steric Hindrance : Bulky substituents here reduce potency but improve selectivity by excluding off-target kinases .
  • Pro-drug Potential : Replacing CN with amidoxime can improve solubility while retaining activity after in vivo conversion .

Advanced: What in vitro models validate the compound’s mechanism of action?

Methodological Answer:

  • Kinase Profiling : Use commercial panels (e.g., Eurofins KinaseProfiler) to quantify inhibition across 100+ kinases at 1 µM .
  • Apoptosis Assays : Treat cancer cell lines (e.g., HCT-116) and measure caspase-3 activation via fluorogenic substrates .
  • Fluorescence Imaging : Derivatives tagged with dansyl groups track subcellular localization (e.g., nucleolar accumulation) in fixed and live cells .

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